

Technical Monograph: 2',4'- Difluoroacetophenone

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Compound of Interest

Compound Name: 2',4'-Difluoroacetophenone

CAS No.: 364-83-0

Cat. No.: B1293509

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Critical Intermediate for Triazole Antifungal Synthesis

Executive Summary

2',4'-Difluoroacetophenone (CAS 364-83-0) is a pivotal aromatic ketone used primarily as the scaffold for the "difluorophenyl" moiety found in blockbuster triazole antifungal agents, including Fluconazole and Voriconazole.^{[1][2]} Its structural integrity—specifically the metabolically stable difluoro-substitution pattern—is essential for the pharmacokinetics and bioavailability of the final drug products. This guide details its synthesis, reactivity, and application in pharmaceutical manufacturing.

Part 1: Physicochemical Profile

The following data represents the standard specification for high-purity pharmaceutical starting material.

Property	Specification
CAS Number	364-83-0
IUPAC Name	1-(2,4-difluorophenyl)ethanone
Molecular Formula	
Molecular Weight	156.13 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	80–81 °C at 25 mmHg
Density	1.234 g/mL at 25 °C
Refractive Index	1.488
Solubility	Soluble in methanol, toluene, dichloromethane; Insoluble in water
Flash Point	66 °C (Closed Cup)

Part 2: Industrial Synthesis & Process Chemistry[1][2][3] [4][5][6]

The industrial production of **2',4'-Difluoroacetophenone** relies on Friedel-Crafts Acylation.[3] While simple in theory, the presence of two deactivating fluorine atoms on the benzene ring requires precise Lewis Acid catalysis to ensure conversion and regioselectivity.

2.1 The Reaction Mechanism

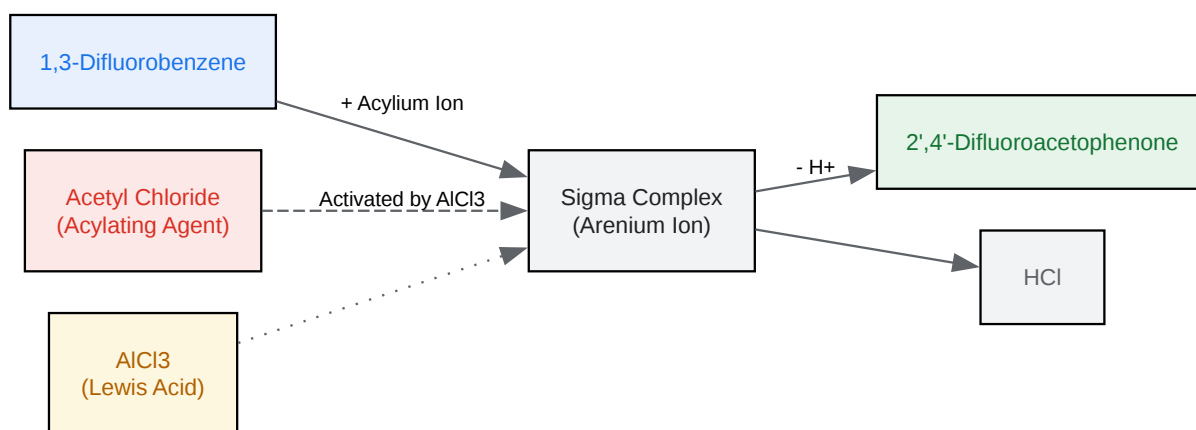
The synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene.

- Activation: Acetyl chloride reacts with Aluminum Chloride () to form the acylium ion electrophile ().
- Attack: The

-electrons of 1,3-difluorobenzene attack the acylium ion.

- Regioselectivity: The fluorine atoms are ortho/para directors. The 4-position (para to one F, ortho to the other) is sterically favored over the 2-position (between two F atoms), leading to high selectivity for the 2,4-isomer over the 2,6-isomer.

2.2 Visualization of Synthesis Pathway



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Figure 1: Friedel-Crafts Acylation pathway showing activation and substitution.

2.3 Validated Experimental Protocol

Objective: Synthesis of **2',4'-Difluoroacetophenone** on a 100g scale.

Reagents:

- 1,3-Difluorobenzene (1.0 eq)
- Acetyl Chloride (1.2 eq)
- Anhydrous
(1.5 eq)
- Dichloromethane (DCM) (Solvent)

Procedure:

- Setup: Flame-dry a 500mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
- Catalyst Suspension: Charge DCM (200 mL) and anhydrous (1.5 eq). Cool to 0–5 °C.
- Acylation: Dropwise add Acetyl Chloride (1.2 eq) while maintaining temperature <10 °C. Stir for 15 minutes to generate the acylium complex.
- Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.
- Reaction: Allow the mixture to warm to room temperature and reflux for 3 hours. Monitor by HPLC/GC (Target: <1% starting material).
- Quenching (Critical): Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Highly exothermic hydrolysis of aluminum salts.
- Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM.[4] Wash combined organics with brine and 5%
.
.
- Purification: Dry over

, filter, and concentrate. Distill under reduced pressure (80°C @ 25mmHg) to obtain the pure product.

Part 3: Pharmaceutical Applications (The "Why")

2',4'-Difluoroacetophenone is the metabolic "shield" of the azole class. The fluorine atoms prevent metabolic oxidation of the phenyl ring, extending the half-life of the drug in the human body.

3.1 Synthesis of Fluconazole

The ketone is first halogenated and then subjected to triazole substitution.

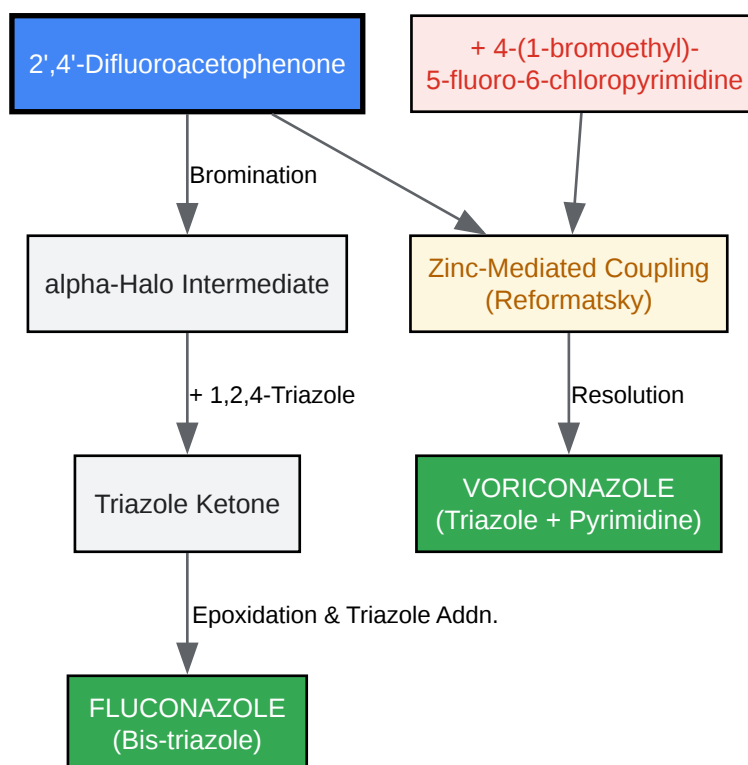
- -Halogenation: **2',4'-Difluoroacetophenone** is brominated to form -bromo-**2',4'-difluoroacetophenone**.
- Substitution: Reaction with 1H-1,2,4-triazole yields the intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[\[1\]](#)
- Epoxidation/Addition: Reaction with trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) or a Grignard-like addition of a second triazole moiety yields Fluconazole.

3.2 Synthesis of Voriconazole

Voriconazole requires a more complex, stereoselective addition.

- Coupling: The **2',4'-Difluoroacetophenone** derivative undergoes a Reformatsky-type reaction with a pyrimidine derivative (4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine) in the presence of Zinc.
- Resolution: The resulting racemate is resolved (often using camphor sulfonic acid) to isolate the active enantiomer.

3.3 Drug Synthesis Workflow



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Figure 2: Divergent synthesis pathways for Fluconazole and Voriconazole.

Part 4: Analytical Characterization

To ensure suitability for API synthesis, the following analytical methods are recommended.

4.1 HPLC Method (Reverse Phase)

- Column: C18 (e.g., ODS-3, 250mm x 4.6mm, 5 μ m).
- Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water (50:50 v/v).
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV at 254 nm.[6]
- Retention Time: ~6.2 min (varies by column).

- Impurity Markers: Watch for 2',5'-difluoroacetophenone (isomer) and 2',4'-difluoro-alpha-chloroacetophenone (over-reaction byproduct).

4.2 GC Method (Purity Assay)

- Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).

- Inlet Temp: 250 °C.

- Oven Program: 80 °C (hold 2 min)

20 °C/min

250 °C.

- Detector: FID @ 280 °C.

Part 5: Safety & Handling (EHS)

Signal Word: WARNING

- Hazards:

- H315: Causes skin irritation.[3][7][8]

- H319: Causes serious eye irritation.[3][7]

- H227: Combustible liquid.[3][8]

- Handling Protocols:

- Lachrymator Potential: While not a strong lachrymator, alpha-halogenated derivatives (intermediates in drug synthesis) are potent tear gases. Handle the acetophenone precursor in a fume hood to prevent exposure to downstream byproducts.

- Storage: Store in a cool, dry place away from oxidizing agents. Keep under nitrogen atmosphere if storing for extended periods to prevent auto-oxidation of the methyl group.

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